2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol
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Overview
Description
2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol is a complex organic compound that belongs to the class of benzodiazoles. This compound features a fluorophenyl group attached to a benzodiazole ring, which is further connected to a propanol group. The presence of the fluorine atom in the phenyl ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Fluorophenyl Group: This step involves the reaction of the benzodiazole intermediate with a fluorophenylmethyl halide under basic conditions.
Attachment of the Propanol Group: The final step involves the reaction of the fluorophenylmethyl-benzodiazole intermediate with an appropriate propanol derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzodiazole ring can be reduced under specific conditions to form a dihydrobenzodiazole derivative.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol
- 2-{1-[(2-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol
- 2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol
Uniqueness
The presence of the fluorine atom in 2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol enhances its chemical stability and biological activity compared to its analogs with different substituents. This makes it a compound of particular interest for further research and development.
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-17(2,21)16-19-14-9-5-6-10-15(14)20(16)11-12-7-3-4-8-13(12)18/h3-10,21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREZXPSSFSOUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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